N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide
CAS No.: 1235392-49-0
Cat. No.: VC6814489
Molecular Formula: C13H15N3O3
Molecular Weight: 261.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235392-49-0 |
|---|---|
| Molecular Formula | C13H15N3O3 |
| Molecular Weight | 261.281 |
| IUPAC Name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C13H15N3O3/c1-9-4-3-5-11(6-9)18-8-12(17)14-7-13-15-10(2)16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17) |
| Standard InChI Key | NDCHNIXPKBBFEG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NO2)C |
Introduction
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound combines a 3-methyl-1,2,4-oxadiazole moiety with a 3-methylphenoxy group attached to an acetamide backbone. Despite its potential interest in medicinal chemistry and materials science, detailed information on this specific compound is limited in the available literature.
Synthesis Methods
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide would typically involve multi-step reactions. These could include:
-
Formation of the Oxadiazole Ring: This might involve the reaction of a suitable nitrile with a hydroxylamine derivative to form the oxadiazole core.
-
Attachment of the Phenoxy Group: This could involve a nucleophilic substitution reaction where a phenol reacts with an appropriate leaving group attached to the acetamide backbone.
Potential Applications
Oxadiazoles are known for their applications in medicinal chemistry, materials science, and industrial chemistry. They have been studied for their potential as anticancer agents, in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs). While N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide may share these potential applications, specific research findings are not available.
Chemical Reactions and Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume